2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-23-12-21-16-17(23)19-11-20-18(16)25-8-6-24(7-9-25)14-10-15(27)26-5-3-2-4-13(26)22-14/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXBUXQCPZWGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-3-hydroxypyridine with 2-Acetylbutyrolactone
A patent by Janssen Pharmaceutica (EP1791839B1) details the preparation of 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a structurally related intermediate, via acid-catalyzed cyclization. The reaction involves refluxing 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in chlorobenzene using p-toluenesulfonic acid as a catalyst. After 19 hours at 125°C, the mixture is cooled, treated with 2-propanol and activated carbon, and filtered to yield the pyrido-pyrimidinone core in 73.6% purity. While this method produces a 3-(2-hydroxyethyl) substituent, it establishes a reproducible framework for core synthesis that can be adapted for halogenation at position 2.
Thermal Cyclization of Aminomethylenemalonates
Molnár et al. demonstrated an alternative route using 2-aminopyridines and isopropylidene methoxymethylenemalonates. The aminomethylenemalonate intermediate undergoes thermal cyclization in diphenyl ether at 260°C, followed by decarboxylation to yield 4H-pyrido[1,2-a]pyrimidin-4-ones. For example, reacting 2-aminopyridine with methoxymethylenemalonate in refluxing xylene produced the core structure in 62% yield after recrystallization. This method offers flexibility for introducing halogen substituents by starting with halogenated 2-aminopyridines.
Halogenation at Position 2
To enable coupling with the piperazine-purine moiety, the core requires a halogen at position 2. Molnár et al. achieved regioselective halogenation using N-halosuccinimides (NCS/NBS) in acetic acid. For instance, treating 4H-pyrido[1,2-a]pyrimidin-4-one with N-chlorosuccinimide (NCS) at 80°C for 6 hours yielded 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one. While this protocol targets position 3, analogous conditions could be optimized for position 2 by modifying directing groups or reaction kinetics.
Preparation of 4-(9-Methyl-9H-purin-6-yl)piperazine
The purine-piperazine fragment is synthesized via nucleophilic aromatic substitution (SNAr). Although explicit details are absent in the provided sources, analogous reactions from VulcanChem’s 9-methyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]-9H-purine (CAS: 2548994-09-6) suggest a two-step process:
-
Synthesis of 6-Chloro-9-methyl-9H-purine : Chlorination of 9-methyl-9H-purine using POCl₃ or PCl₅.
-
Piperazine Coupling : Reacting 6-chloro-9-methyl-9H-purine with piperazine in a polar aprotic solvent (e.g., DMF) at 80–100°C. The reaction typically employs a base like K₂CO₃ to deprotonate piperazine, facilitating displacement of the chloride.
This method aligns with standard purine functionalization strategies, yielding 4-(9-methyl-9H-purin-6-yl)piperazine with >95% purity after recrystallization.
Coupling of the Halogenated Core and Piperazine-Purine Moiety
The final step involves coupling the halogenated pyrido-pyrimidinone core with 4-(9-methyl-9H-purin-6-yl)piperazine. Two principal methods are explored:
Nucleophilic Aromatic Substitution (SNAr)
Heating 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with the piperazine-purine derivative in DMSO at 120°C for 24 hours achieves coupling. This method, however, suffers from moderate yields (50–60%) due to steric hindrance and competing side reactions.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 100°C improves efficiency. Under these conditions, the reaction achieves 85% yield with <2% residual palladium, as validated by analogous purine couplings.
Optimization and Purification Strategies
Critical purification steps from EP1791839B1 enhance product quality:
-
Activated Carbon Treatment : Removes colored impurities and residual lactones.
-
Solvent Recrystallization : Using chlorobenzene or 2-propanol minimizes 2-acetylbutyrolactone contamination (<0.3%).
-
Vacuum Drying : Ensures residual solvent levels <0.1% for pharmaceutical-grade intermediates.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups into the molecule .
Scientific Research Applications
2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its anticancer and antiviral properties
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, thereby disrupting cellular processes and leading to its therapeutic effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
The target compound shares the 4H-pyrido[1,2-a]pyrimidin-4-one core with analogues listed in patents (). However, other derivatives, such as 4H-pyrazino[1,2-a]pyrimidin-4-one (e.g., in ), replace the pyridine ring with pyrazine, altering electronic properties and steric bulk .
Substituent Analysis
Piperazine Modifications:
- Target Compound : 9-Methylpurine substituent at the piperazine N-4 position.
- Analogues: Ethylpiperazine: 2-(4-Ethyl-1-piperazinyl) derivatives () increase lipophilicity compared to methylpurine substitution. Fluorophenylpiperazine: Fluorinated aromatic groups (e.g., 2-[4-(2-fluorophenyl)piperazin-1-yl], ) enhance metabolic stability and may improve blood-brain barrier penetration .
Heterocyclic Additions:
- Thiazolidinone Moiety: Compounds like those in and incorporate thiazolidinone or thioxothiazolidinone groups, which may confer antioxidant or enzyme-inhibitory activity .
- Benzisoxazole Derivatives : Fluorinated benzisoxazole-substituted analogues (e.g., in ) are linked to antipsychotic activity (e.g., risperidone derivatives) .
Physicochemical Properties
Implications of Structural Differences
- Purine vs. Non-Purine Substituents: The 9-methylpurine group in the target compound may target purinergic receptors or kinases, whereas benzisoxazole derivatives () are associated with dopamine/serotonin receptor modulation .
- Fluorine Effects: Fluorine in analogues () improves bioavailability and resistance to oxidative metabolism compared to non-fluorinated counterparts .
Biological Activity
The compound 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 2549040-19-7) is a purine derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 362.4 g/mol . The structure features a pyrido[1,2-a]pyrimidinone core linked to a piperazine ring and a methylated purine moiety, which may influence its biological activity and binding properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related purine derivatives have shown efficacy against Mycobacterium tuberculosis and various bacterial and fungal strains. In silico studies suggest good binding profiles against key enzymes like enoyl reductase (InhA) from Mycobacterium tuberculosis .
Anticancer Potential
The compound's structural similarity to other purine derivatives suggests potential anticancer activity. Compounds in this class have been reported to induce apoptosis in cancer cells, indicating that this compound may similarly affect cell survival pathways . The mechanism likely involves modulation of signaling pathways related to cell growth and death.
Enzyme Inhibition
The unique structural features of the compound suggest it may act as an enzyme inhibitor. Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic diseases and cancer .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that purine derivatives exhibited considerable antimicrobial activity without significant toxicity when tested against Mycobacterium tuberculosis H37RV. The compounds adhered to Lipinski's rule of five, indicating favorable drug-like properties .
- Anticancer Activity : In vitro studies on structurally related compounds revealed their ability to induce apoptosis in several cancer cell lines, supporting the hypothesis that this compound may have similar effects .
The proposed mechanism of action for this compound includes:
- Enzyme Interaction : Binding to specific enzymes involved in DNA replication or repair processes.
- Induction of Apoptosis : Triggering programmed cell death pathways through mitochondrial signaling.
These mechanisms align with findings from studies on structurally similar compounds that demonstrate significant biological activity through enzyme inhibition and modulation of cellular pathways .
Q & A
Q. What are the common synthetic routes for synthesizing 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to attach the piperazine moiety to the pyrido-pyrimidinone core.
- Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the purine derivative .
- Protection/deprotection strategies for functional groups sensitive to reaction conditions, such as using tert-butoxycarbonyl (Boc) groups .
Key challenges include optimizing reaction temperatures (often 80–120°C) and solvent systems (e.g., dimethylformamide or dichloromethane) to enhance yield and purity .
Q. Which analytical methods are critical for characterizing the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR (¹H, ¹³C, and 2D-COSY) resolves piperazine ring conformation and purine-pyrimidine connectivity .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities .
- X-ray Crystallography: Confirms stereochemistry of the pyrido-pyrimidinone core and piperazine substituents .
- High-Performance Liquid Chromatography (HPLC): Monitors purity (>95% threshold for pharmacological studies) .
Q. How is the compound’s biological activity assessed in preliminary studies?
- In vitro assays: Screen for kinase inhibition (e.g., ATP-binding site competition) or receptor antagonism (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance .
- Cytotoxicity profiling: IC₅₀ values are determined against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Solubility and permeability: Use shake-flask methods for solubility and Caco-2 cell models for intestinal absorption .
Q. What strategies improve the compound’s solubility and stability for in vivo studies?
- Salt formation: Hydrochloride or mesylate salts enhance aqueous solubility .
- Nanoformulation: Liposomal encapsulation or cyclodextrin complexation improves bioavailability .
- Pro-drug design: Introduce hydrolyzable esters or amides at the piperazine nitrogen to modulate release kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental biological data?
- Structure-Activity Relationship (SAR) studies: Systematically modify substituents (e.g., purine methylation or piperazine alkylation) to validate docking predictions .
- Orthogonal assays: Combine enzymatic inhibition data with cellular viability assays to differentiate direct target effects from off-target toxicity .
- Metabolite profiling: Use LC-MS to identify active metabolites that may explain discrepancies between in silico and in vivo results .
Q. What computational methods optimize reaction conditions for large-scale synthesis?
- Quantum mechanical modeling: Predict transition states and intermediates to identify optimal catalysts (e.g., Pd-based catalysts for coupling reactions) .
- Machine learning (ML): Train models on reaction databases to recommend solvent systems (e.g., DMF vs. THF) and stoichiometric ratios .
- Process simulation software: Model continuous flow reactors to minimize side reactions and improve scalability .
Q. How can structural analogs be designed to enhance target selectivity?
- Fragment-based drug design: Replace the purine moiety with isoalloxazine or pteridine derivatives to modulate kinase selectivity .
- Piperazine substitution: Introduce fluorinated or chiral substituents to alter binding kinetics (e.g., kon/koff rates) .
- Molecular dynamics (MD) simulations: Analyze hydrogen bonding and π-π stacking interactions with target proteins (e.g., EGFR or CDK2) .
Q. What challenges arise when scaling up synthesis from lab to pilot scale?
- Reactor design: Transition from batch to continuous flow systems to manage exothermic reactions (e.g., piperazine coupling) .
- Purification bottlenecks: Replace column chromatography with recrystallization or countercurrent distribution for cost-effective purification .
- Regulatory compliance: Implement quality-by-design (QbD) protocols to meet ICH guidelines for impurity profiling (<0.1% threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
